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Compound of Interest

Compound Name: Fpmint

Cat. No.: B15611113 Get Quote

Introduction
Fpmint, chemically known as 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-

(naphthalen-2-yl)-1,3,5-triazin-2-amine, is a novel inhibitor of equilibrative nucleoside

transporters (ENTs).[1][2] ENTs are crucial for transporting nucleosides across cell membranes,

which is vital for nucleotide synthesis and modulating adenosine levels.[2][3] Adenosine plays a

significant role in various physiological processes, including cardioprotection and vasodilation.

[2]

Fpmint is of particular interest in cardiovascular research due to its unique selectivity. Unlike

conventional ENT inhibitors that are typically selective for ENT1, Fpmint is 5 to 10 times more

selective for ENT2.[2][3] This selectivity allows for more targeted studies into the specific roles

of ENT2 in cardiovascular function and disease. Fpmint acts as an irreversible and non-

competitive inhibitor of both ENT1 and ENT2.[1][3]

These application notes provide an overview of the use of Fpmint in cardiovascular disease

models, with detailed protocols for its application in cellular assays.

Mechanism of Action
Fpmint inhibits the transport of nucleosides like uridine and adenosine through ENT1 and

ENT2 in a concentration-dependent manner.[1] Kinetic studies have shown that Fpmint
reduces the maximum transport rate (Vmax) of nucleoside transport without affecting the
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substrate binding affinity (Km), which is characteristic of a non-competitive inhibitor.[1][3] The

inhibitory effect of Fpmint is irreversible, as it cannot be removed by washing.[1][3]

Data Summary
The following tables summarize the quantitative data on the inhibitory effects of Fpmint and its

analogs on ENT1 and ENT2.

Table 1: Inhibitory Potency of Fpmint on Nucleoside Transporters

Transporter Substrate IC50 Value Reference

ENT1 [3H]uridine
5-10 fold higher than

ENT2
[1]

ENT2 [3H]uridine
5-10 fold lower than

ENT1
[1]

ENT1 [3H]adenosine
5-10 fold higher than

ENT2
[3]

ENT2 [3H]adenosine
5-10 fold lower than

ENT1
[3]

Table 2: Kinetic Parameters of Uridine Transport in the Presence of Fpmint

Transporter Parameter Effect of Fpmint Reference

ENT1 Vmax Decreased [1][3]

ENT1 Km No significant change [1][3]

ENT2 Vmax Decreased [1][3]

ENT2 Km No significant change [1][3]

Experimental Protocols
Protocol 1: In Vitro Nucleoside Uptake Assay
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This protocol describes how to measure the inhibitory effect of Fpmint on ENT1 and ENT2-

mediated nucleoside transport in a cell-based assay.

Materials:

PK15NTD cells stably expressing human ENT1 or ENT2 (PK15NTD/ENT1 and

PK15NTD/ENT2)[1][2]

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

G418 (antibiotic)

Fpmint

[3H]uridine

Scintillation fluid

Scintillation counter

Procedure:

Cell Culture: Culture PK15NTD/ENT1 and PK15NTD/ENT2 cells in DMEM supplemented

with 10% FBS and G418.

Cell Seeding: Seed the cells in 24-well plates and grow to confluence.

Treatment: Incubate the cells with varying concentrations of Fpmint (e.g., 10 nM to 100 µM)

for a predetermined time (e.g., 30 minutes) at 37°C.[4]

Nucleoside Uptake: Add [3H]uridine (e.g., 1 µM, 2 µCi/ml) to each well and incubate for a

short period (e.g., 1-5 minutes) at room temperature.[4]

Wash: Stop the uptake by adding ice-cold phosphate-buffered saline (PBS) and wash the

cells three times with ice-cold PBS.
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Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).

Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and

measure the radioactivity using a scintillation counter.

Data Analysis: Determine the IC50 value of Fpmint for ENT1 and ENT2 by plotting the

percentage of inhibition against the logarithm of the Fpmint concentration.

Protocol 2: Western Blot Analysis of ENT1 and ENT2 Expression

This protocol is to determine if Fpmint affects the protein expression levels of ENT1 and ENT2.

Materials:

PK15NTD/ENT1 and PK15NTD/ENT2 cells

Fpmint

RIPA lysis buffer with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Primary antibodies against ENT1 and ENT2

HRP-conjugated secondary antibody

Chemiluminescence substrate

Procedure:

Cell Treatment: Treat the cells with Fpmint for 24 or 48 hours.[3]

Protein Extraction: Lyse the cells using RIPA buffer and quantify the protein concentration

using a BCA assay.[3]
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the

proteins to a PVDF membrane.

Immunoblotting: Block the membrane and incubate with primary antibodies against ENT1 or

ENT2, followed by incubation with an HRP-conjugated secondary antibody.

Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging

system.

Analysis: Quantify the band intensities to determine any changes in ENT1 and ENT2 protein

expression.
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Caption: Fpmint inhibits ENT2, modulating intracellular adenosine levels and potentially

impacting cardioprotective pathways.
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Caption: Experimental workflow for determining the inhibitory effect of Fpmint on nucleoside

transport in cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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